molecular formula C7H12Cl2O2 B13832813 3-methylbutyl 2,2-dichloroacetate CAS No. 37587-83-0

3-methylbutyl 2,2-dichloroacetate

Cat. No.: B13832813
CAS No.: 37587-83-0
M. Wt: 199.07 g/mol
InChI Key: UQQSGXRKRFDREY-UHFFFAOYSA-N
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Description

3-methylbutyl 2,2-dichloroacetate is an organic compound with the molecular formula C7H12Cl2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dichloroacetate group attached to a 3-methylbutyl chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylbutyl 2,2-dichloroacetate typically involves the reaction of 3-methylbutanol (also known as isoamyl alcohol) with dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-methylbutanol+dichloroacetyl chloride3-methylbutyl 2,2-dichloroacetate+HCl\text{3-methylbutanol} + \text{dichloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-methylbutanol+dichloroacetyl chloride→3-methylbutyl 2,2-dichloroacetate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methylbutyl 2,2-dichloroacetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 3-methylbutanol and dichloroacetic acid.

    Substitution: The chlorine atoms in the dichloroacetate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base to facilitate the reaction.

Major Products Formed

Scientific Research Applications

3-methylbutyl 2,2-dichloroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methylbutyl 2,2-dichloroacetate involves its interaction with specific molecular targets. For instance, the dichloroacetate group can inhibit enzymes such as pyruvate dehydrogenase kinase, leading to alterations in metabolic pathways. This inhibition can affect cellular energy production and has been studied for its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Isoamyl acetate: Similar ester structure but lacks the dichloroacetate group.

    Dichloroacetic acid: Contains the dichloroacetate group but lacks the ester linkage with 3-methylbutyl.

Uniqueness

3-methylbutyl 2,2-dichloroacetate is unique due to the combination of the 3-methylbutyl chain and the dichloroacetate group. This unique structure imparts specific chemical properties and potential biological activities that are distinct from other related compounds .

Properties

CAS No.

37587-83-0

Molecular Formula

C7H12Cl2O2

Molecular Weight

199.07 g/mol

IUPAC Name

3-methylbutyl 2,2-dichloroacetate

InChI

InChI=1S/C7H12Cl2O2/c1-5(2)3-4-11-7(10)6(8)9/h5-6H,3-4H2,1-2H3

InChI Key

UQQSGXRKRFDREY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C(Cl)Cl

Origin of Product

United States

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